![molecular formula C10H7ClN2O3S2 B13876527 Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylate](/img/structure/B13876527.png)
Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, a thiophene ring, and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thioamides.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of thiophene with a halogenated thiazole intermediate.
Esterification: The carboxylate ester group is introduced through an esterification reaction, typically using methanol and an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the thiophene and thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced derivatives of the carbonyl group.
Substitution: Substituted derivatives at the aromatic rings.
科学的研究の応用
Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study enzyme interactions and protein binding due to its unique structural features.
作用機序
The mechanism of action of methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects.
類似化合物との比較
- Methyl 4-[(5-bromothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate
- Methyl 4-[(5-methylthiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate
Comparison:
- Uniqueness: Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its electronic properties and reactivity.
- Reactivity: The presence of different substituents (chlorine, bromine, methyl) on the thiophene ring can lead to variations in reactivity and biological activity .
特性
分子式 |
C10H7ClN2O3S2 |
|---|---|
分子量 |
302.8 g/mol |
IUPAC名 |
methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate |
InChI |
InChI=1S/C10H7ClN2O3S2/c1-16-10(15)8-5(4-17-13-8)12-9(14)6-2-3-7(11)18-6/h2-4H,1H3,(H,12,14) |
InChIキー |
SITKCSQUQFVCEZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NSC=C1NC(=O)C2=CC=C(S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


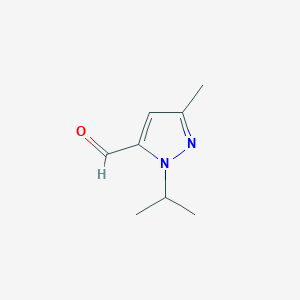
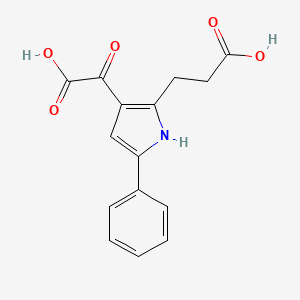
![2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol](/img/structure/B13876461.png)
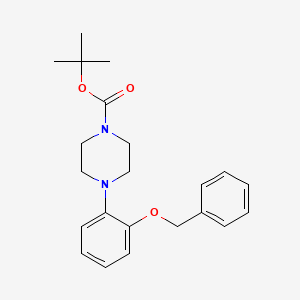
![7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13876466.png)
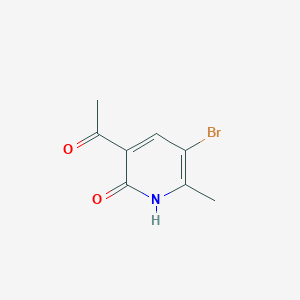
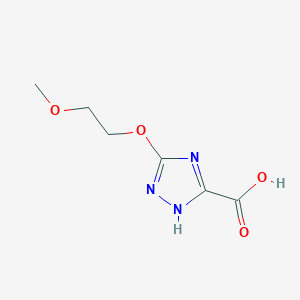
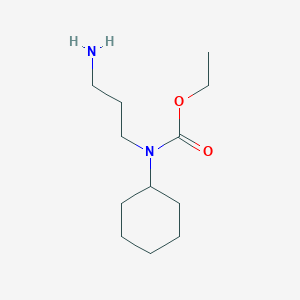
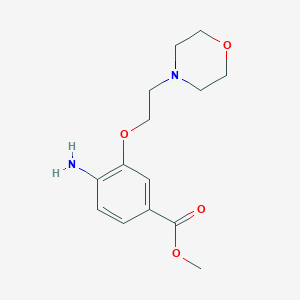
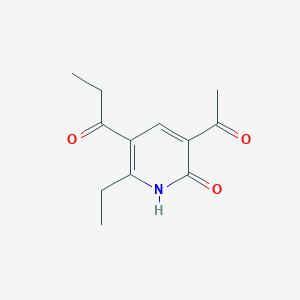
![3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol](/img/structure/B13876494.png)

![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13876515.png)
![Tert-butyl (6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl)carbamate](/img/structure/B13876530.png)
